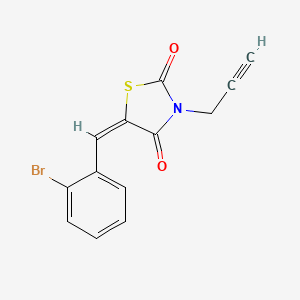
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione derivative that has gained attention in recent years due to its potential pharmacological properties. BBPT has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may also inhibit the growth of cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In addition, 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to have antioxidant properties in a study conducted by Li et al. (2019). However, the biochemical and physiological effects of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may also have antioxidant properties, which could be useful in studying oxidative stress. However, a limitation of using 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
Direcciones Futuras
There are several future directions for the study of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One future direction is to investigate the mechanism of action of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in more detail. Another future direction is to study the potential of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in vivo.
Métodos De Síntesis
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step reaction process. The first step involves the preparation of 2-bromobenzaldehyde and 2-propyn-1-ol. The two compounds are then reacted together in the presence of a base to form 2-bromobenzylidene-2-propyn-1-ol. This intermediate is then reacted with thiosemicarbazide to form 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential as an anti-cancer agent. In a study conducted by Liu et al. (2017), 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was also found to inhibit the growth of human colon cancer cells in a study conducted by Zhang et al. (2018).
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been studied for its potential as an anti-inflammatory agent. In a study conducted by Wang et al. (2019), 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was found to reduce inflammation in a mouse model of acute lung injury by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h1,3-6,8H,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWEEUMOWZOFN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=CC=C2Br)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=CC=C2Br)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915487.png)
![3-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915490.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)
![5-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5915499.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5915503.png)
![methyl {2-bromo-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915514.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915519.png)
![ethyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5915524.png)
![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)
![3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915567.png)
![3-{[(5-phenyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5915568.png)
![2-chloro-5-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915578.png)